molecular formula C45H83N23O8 B12576624 H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH CAS No. 562814-68-0

H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH

Cat. No.: B12576624
CAS No.: 562814-68-0
M. Wt: 1074.3 g/mol
InChI Key: DQSPOTMAEZFPEU-MRNVWEPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH is a peptide composed of the amino acids arginine, phenylalanine, and lysine. This peptide sequence is of interest due to its potential biological activities and applications in various fields such as medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of modified arginine or lysine residues.

Scientific Research Applications

H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH has several scientific research applications:

    Biology: It can be used to study protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications include antimicrobial activity and cancer treatment.

    Chemistry: It serves as a model peptide for studying peptide synthesis and modification techniques.

Mechanism of Action

The mechanism of action of H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH involves its interaction with specific molecular targets. The positively charged arginine and lysine residues promote electrostatic interactions with negatively charged cellular components, such as bacterial membranes. This interaction can disrupt membrane integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH
  • H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH

Uniqueness

H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH is unique due to its specific sequence of amino acids, which imparts distinct biological activities. The presence of multiple arginine residues enhances its ability to interact with negatively charged molecules, making it particularly effective in certain applications .

Properties

CAS No.

562814-68-0

Molecular Formula

C45H83N23O8

Molecular Weight

1074.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C45H83N23O8/c46-19-5-4-14-28(35(70)65-31(17-9-23-61-44(54)55)38(73)67-32(40(75)76)18-10-24-62-45(56)57)63-36(71)29(15-7-21-59-42(50)51)64-37(72)30(16-8-22-60-43(52)53)66-39(74)33(25-26-11-2-1-3-12-26)68-34(69)27(47)13-6-20-58-41(48)49/h1-3,11-12,27-33H,4-10,13-25,46-47H2,(H,63,71)(H,64,72)(H,65,70)(H,66,74)(H,67,73)(H,68,69)(H,75,76)(H4,48,49,58)(H4,50,51,59)(H4,52,53,60)(H4,54,55,61)(H4,56,57,62)/t27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

DQSPOTMAEZFPEU-MRNVWEPHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.